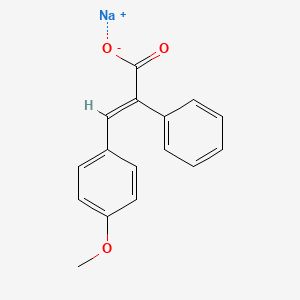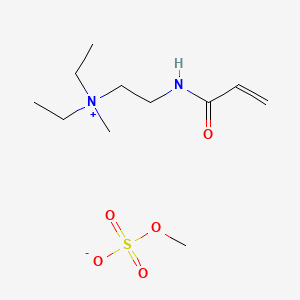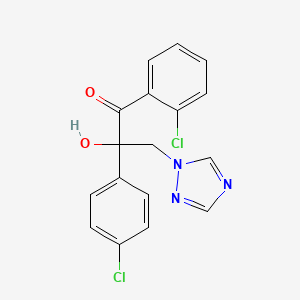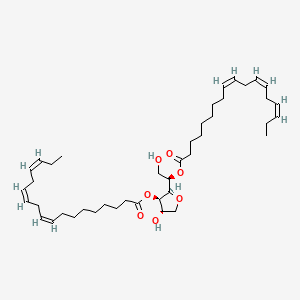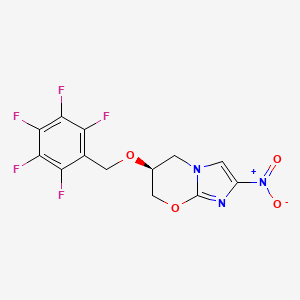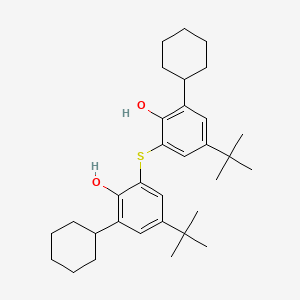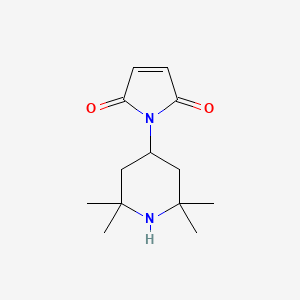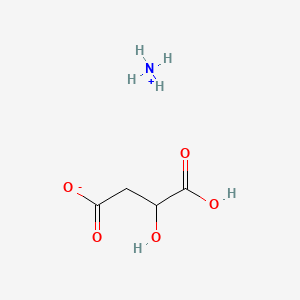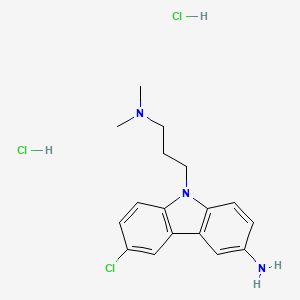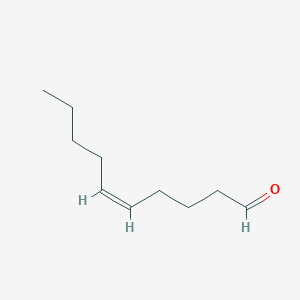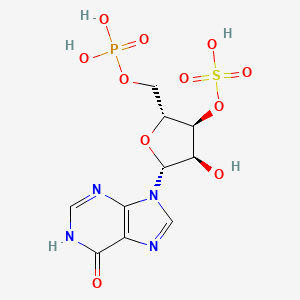
Inosine 5'-phosphosulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Inosine 5’-phosphosulfate is a compound that plays a significant role in various biochemical processes. It is a derivative of inosine, a purine nucleoside, and is involved in the metabolism of sulfur-containing compounds. This compound is essential for the biosynthesis of sulfated molecules, which are crucial for numerous biological functions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Inosine 5’-phosphosulfate can be synthesized through chemoenzymatic methods. One common approach involves the use of adenosine 5’-phosphosulfate kinase and ATP sulfurylase enzymes to catalyze the formation of inosine 5’-phosphosulfate from inosine and adenosine 5’-phosphosulfate . The reaction conditions typically require a buffered aqueous solution with a pH range of 7.0 to 8.0 and a temperature of around 25°C to 37°C.
Industrial Production Methods
Industrial production of inosine 5’-phosphosulfate often employs whole-cell biocatalysts expressing the necessary enzymes. This method is advantageous due to its high specificity, product purity, and reaction efficiency . The use of genetically engineered microorganisms, such as Escherichia coli, allows for the large-scale production of inosine 5’-phosphosulfate with improved yields and reduced costs .
Análisis De Reacciones Químicas
Types of Reactions
Inosine 5’-phosphosulfate undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from inosine 5’-phosphosulfate, often facilitated by oxidizing agents.
Reduction: The gain of electrons, typically using reducing agents.
Substitution: Replacement of a functional group in inosine 5’-phosphosulfate with another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of inosine 5’-phosphosulfate can produce inosine 5’-phosphate, while substitution reactions can yield various inosine derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Inosine 5’-phosphosulfate has numerous applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of sulfated compounds.
Biology: Plays a role in the metabolism of sulfur-containing molecules and is involved in cellular signaling pathways.
Industry: Utilized in the production of flavor enhancers and food additives due to its umami taste.
Mecanismo De Acción
The mechanism of action of inosine 5’-phosphosulfate involves its role as a sulfate donor in sulfation reactions. It transfers sulfate groups to various substrates, facilitating the biosynthesis of sulfated molecules. This process is catalyzed by sulfotransferase enzymes, which recognize inosine 5’-phosphosulfate as a substrate and mediate the transfer of the sulfate group . The molecular targets and pathways involved include adenosine receptors and various signaling pathways in the central nervous system .
Comparación Con Compuestos Similares
Similar Compounds
Adenosine 5’-phosphosulfate: Another sulfate donor involved in similar biochemical processes.
3’-Phosphoadenosine-5’-phosphosulfate: Widely used in sulfation reactions and has similar applications in biology and industry.
Uniqueness
Inosine 5’-phosphosulfate is unique due to its specific role in the metabolism of sulfur-containing compounds and its involvement in various cellular processes. Its ability to act as a sulfate donor makes it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
29168-29-4 |
|---|---|
Fórmula molecular |
C10H13N4O11PS |
Peso molecular |
428.27 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-4-hydroxy-5-(6-oxo-1H-purin-9-yl)-3-sulfooxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H13N4O11PS/c15-6-7(25-27(20,21)22)4(1-23-26(17,18)19)24-10(6)14-3-13-5-8(14)11-2-12-9(5)16/h2-4,6-7,10,15H,1H2,(H,11,12,16)(H2,17,18,19)(H,20,21,22)/t4-,6-,7-,10-/m1/s1 |
Clave InChI |
ZZYRPLIWDICTKO-KQYNXXCUSA-N |
SMILES isomérico |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)OS(=O)(=O)O)O |
SMILES canónico |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)OS(=O)(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


